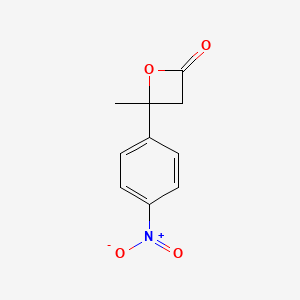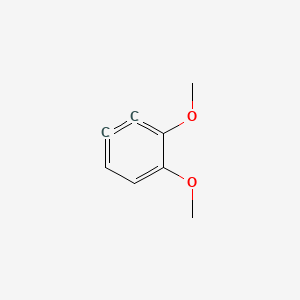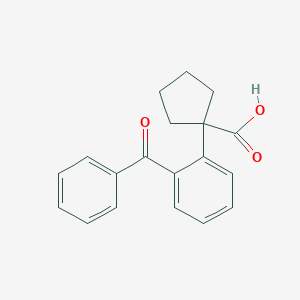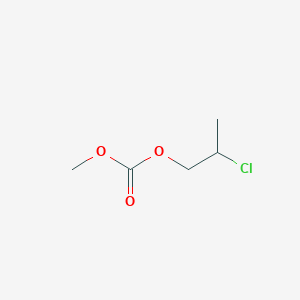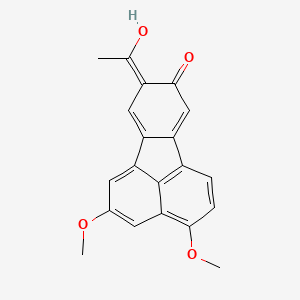
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one is a complex organic compound with a unique structure that includes a fluoranthene core substituted with hydroxyethylidene and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Fluoranthene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Addition of Hydroxyethylidene Group: This step may involve aldol condensation or similar reactions to introduce the hydroxyethylidene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene carboxylic acids, while reduction could produce ethyl-substituted fluoranthenes.
科学研究应用
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
相似化合物的比较
Similar Compounds
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one: shares structural similarities with other fluoranthene derivatives, such as:
Uniqueness
The unique combination of hydroxyethylidene and methoxy groups in this compound imparts distinct chemical and biological properties
属性
分子式 |
C20H16O4 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one |
InChI |
InChI=1S/C20H16O4/c1-10(21)13-8-14-15(9-18(13)22)12-4-5-19(24-3)17-7-11(23-2)6-16(14)20(12)17/h4-9,21H,1-3H3/b13-10- |
InChI 键 |
FQJWJVVPWKZWSG-RAXLEYEMSA-N |
手性 SMILES |
C/C(=C/1\C=C2C3=CC(=CC4=C(C=CC(=C34)C2=CC1=O)OC)OC)/O |
规范 SMILES |
CC(=C1C=C2C3=CC(=CC4=C(C=CC(=C34)C2=CC1=O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
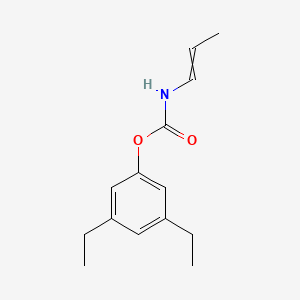
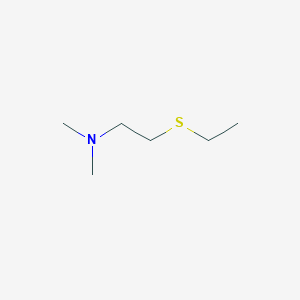
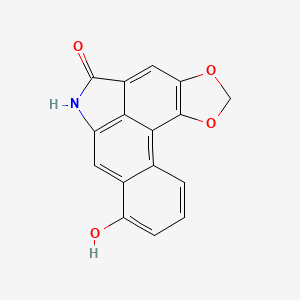
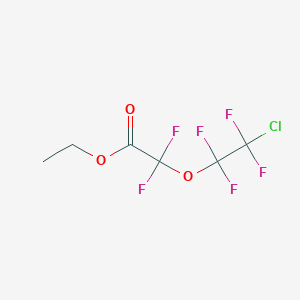
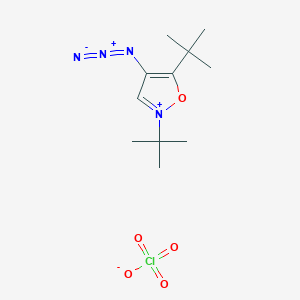
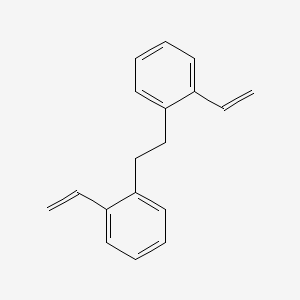
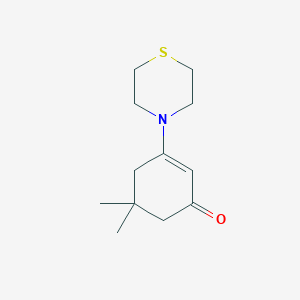
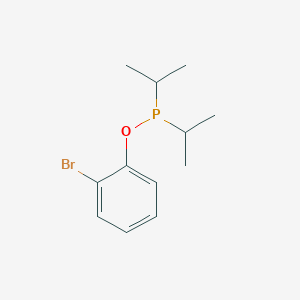
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
